![molecular formula C10H6BrN3S B179509 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 88013-15-4](/img/structure/B179509.png)

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Overview

Description

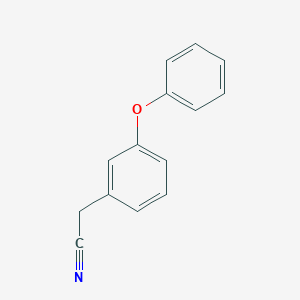

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the CAS Number: 88013-15-4 . It has a molecular weight of 280.15 .

Synthesis Analysis

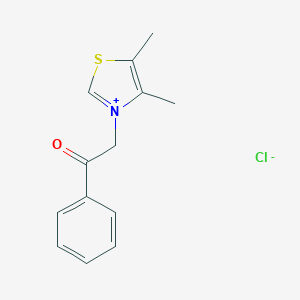

The synthesis of 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves the interaction of 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromo-acetophenone . This leads to the formation of 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole .Molecular Structure Analysis

The InChI code for 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is 1S/C10H6BrN3S/c11-9-13-14-6-8 (12-10 (14)15-9)7-4-2-1-3-5-7/h1-6H . The InChI key is MGNLPDIGVOLSBK-UHFFFAOYSA-N .Chemical Reactions Analysis

The bromine atom in position 2 of 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is readily substituted by the action of secondary amines .Physical And Chemical Properties Analysis

The compound has a melting point range of 195-198 degrees Celsius .Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives have been evaluated for their potential as anticancer agents . These compounds have shown promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) in vitro . The modifications on the phenyl ring, such as chloro, bromo, and nitro substitutions, have been found to be crucial for maintaining anticancer activity .

Material Science: Organic Synthesis Intermediates

In material science, this compound serves as an intermediate in the synthesis of more complex molecules. Its bromine atom can act as a good leaving group in chemical reactions, making it a versatile building block for creating new materials with potential applications in electronics, photonics, and nanotechnology .

Chemical Synthesis: Heterocyclic Compound Formation

The compound is used in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals and agrochemicals. Its structure allows for the formation of diverse heterocyclic systems that are central to drug discovery and development .

Agriculture: Antifungal Activity

Some derivatives of 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole have shown antifungal activity against strains like Trichophyton rubrum and Microsporum audounii, suggesting potential applications in the development of new antifungal agents for agriculture .

Environmental Science: Analytical Studies

While direct applications in environmental science are not extensively documented, compounds like 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can be used in analytical studies to understand environmental processes and degradation pathways of similar organic compounds .

Analytical Chemistry: Spectroscopic Analysis

In analytical chemistry, the compound’s unique structure can be utilized in spectroscopic analysis techniques such as NMR and mass spectrometry to elucidate the structures of new synthetic compounds and to study their properties .

Mechanism of Action

Target of Action

Similar compounds have shown activity against various cancer cell lines and bacteria , suggesting potential targets could be proteins or enzymes involved in these cells’ survival and proliferation.

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth of cancer cells or bacteria .

Biochemical Pathways

Given its potential anticancer and antibacterial activities , it may impact pathways related to cell growth, division, and survival.

Result of Action

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has shown promising results in preliminary studies. Some derivatives of this compound have exhibited potent anticancer activity against MCF-7 and A549 cancer cell lines . Additionally, some compounds have shown strong antibacterial activity, particularly against Gram-positive and drug-resistant bacteria .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that imidazo[2,1-b][1,3,4]thiadiazole systems have been described as useful scaffolds for the design of anticancer agents . This suggests potential future research directions in the field of medicinal chemistry.

properties

IUPAC Name |

2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNLPDIGVOLSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the benzene and heterocyclic rings in 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole?

A1: The benzene and heterocyclic rings in 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole are nearly coplanar. This is evidenced by the torsion angle C(2)-C(1)-C(9)-C(14) being -12.8°, as revealed by crystallographic analysis. []

Q2: How is 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole synthesized?

A2: 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is synthesized through the reaction of 2-bromo-5-amino-1,3,4-thiadiazole with α-bromoacetophenone. [] Further chemical conversions of this compound are also explored in the literature. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)

![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)